molecular formula C14H12N2O3S B2887860 (2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 1164512-22-4

(2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

Cat. No.: B2887860
CAS No.: 1164512-22-4
M. Wt: 288.32
InChI Key: TXGRISIEDLFKEV-SOFGYWHQSA-N
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Description

(2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is an α,β-unsaturated amide featuring a 5-nitrothiophene moiety linked to an N-(2-methylphenyl) group. Its molecular formula is C15H13N3O3S (molecular weight: 315.34 g/mol). The nitro group on the thiophene ring enhances electron-withdrawing effects, influencing reactivity and binding affinity.

Properties

IUPAC Name

(E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-10-4-2-3-5-12(10)15-13(17)8-6-11-7-9-14(20-11)16(18)19/h2-9H,1H3,(H,15,17)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGRISIEDLFKEV-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl aniline and 5-nitrothiophene-2-carboxaldehyde.

    Condensation Reaction: The 2-methyl aniline reacts with 5-nitrothiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Amidation: The imine intermediate is then subjected to an amidation reaction with acryloyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products

    Reduction: (2E)-N-(2-methylphenyl)-3-(5-aminothiophen-2-yl)prop-2-enamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Studies have shown potential antimicrobial and anti-inflammatory properties.

Medicine

    Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals.

Industry

    Material Science: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The conjugated system allows for electron delocalization, which can affect its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Modifications
Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Features
(2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide Base structure C15H13N3O3S 315.34 5-nitrothiophene, 2-methylphenylamide
(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide 2-ethylphenyl vs. 2-methylphenyl C16H15N3O3S 329.37 Increased steric bulk from ethyl group
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide 5-methyloxazole vs. phenyl C11H9N3O4S 279.27 Oxazole heterocycle, reduced aromaticity
(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide Benzodioxole vs. methylphenyl C14H10N2O5S 318.30 Electron-rich benzodioxole, enhanced solubility
(2E)-3-(4-nitrophenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)prop-2-enamide Benzothiazole-sulfonamide vs. nitrothiophene C16H12N4O5S2 404.42 Sulfonamide group, dual electron-withdrawing effects
Key Observations :
  • Heterocycle Replacement : Substituting the nitrothiophene with oxazole () or benzothiazole () alters electronic properties. Oxazole’s lower aromaticity may reduce π-π stacking interactions, while benzothiazole-sulfonamide introduces hydrogen-bonding capabilities.
  • Electron-Rich Groups : The benzodioxole substituent () enhances solubility due to polar oxygen atoms, contrasting with the hydrophobic methylphenyl group in the parent compound.
Key Observations :
  • N-Acylation Efficiency : The base compound’s synthesis likely mirrors ’s method (79% yield using toluene/K2CO3). Substituted analogs (e.g., benzothiadiazole derivatives ) show moderate yields (62–69%), while hydrogenation steps yield lower outputs (3–10%).
  • Cyano Modifications: Cyano-substituted analogs () require specialized reagents (e.g., TBTU, N-methylmorpholine), reflecting increased complexity.
Inferred Bioactivity :
  • Anti-Proliferative Potential: Analogs in and are designed as anti-proliferative agents. The nitro group in the parent compound may act as a pharmacophore, mimicking kinase inhibitors or DNA intercalators.
  • Hydrogen Bonding: The nitro group’s strong electron-withdrawing nature facilitates hydrogen bonding (e.g., with protein residues), whereas cyano groups () may engage in dipole interactions.
Physicochemical Properties :
  • Solubility : Benzodioxole-containing analogs () likely exhibit higher aqueous solubility than the hydrophobic parent compound.
  • Molecular Weight : Most analogs fall within 250–400 g/mol, adhering to Lipinski’s Rule of Five for drug-likeness.

Crystallography and Structural Analysis

  • SHELX Refinement : Tools like SHELXL () enable precise determination of enamide geometry (E/Z configuration) and hydrogen-bonding networks (). For example, the nitro group’s planarity in the parent compound could stabilize crystal packing via C–H···O interactions.

Biological Activity

The compound (2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H12N4O2S2\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}_{2}\text{S}_{2}

This compound features a nitrothiophene moiety, which is known for its reactivity and biological significance. The presence of the nitro group suggests potential for redox activity, which can be crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing nitrothiophene derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various strains of bacteria, including Mycobacterium tuberculosis .

A study conducted by researchers synthesized a series of nitrothiophene derivatives and evaluated their antimycobacterial activity. The results showed that certain derivatives exhibited comparable efficacy to standard treatments such as isoniazid (INH) and ethambutol (EMB) .

CompoundActivity Against MtbComparison to INHComparison to EMB
4bHighComparableHigher
4gModerateLowerComparable

Cytotoxicity Studies

Cytotoxicity studies are essential in assessing the safety profile of potential therapeutic agents. The aforementioned studies also included cytotoxicity assessments, revealing that the compound demonstrated low cytotoxic effects on mammalian cell lines, indicating a favorable safety profile .

The mechanism by which this compound exerts its biological effects is believed to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can disrupt cellular processes in target organisms. This mechanism is similar to that observed in other nitro-containing compounds, where enzymatic reduction plays a critical role in their activation .

Case Study 1: Antituberculosis Activity

In a controlled study, a series of nitrothiophene derivatives were tested against Mtb H37Rv using the REMA method . The compound this compound was found to inhibit bacterial growth effectively. The study highlighted that modifications in the substituents on the thiophene ring significantly influenced the activity, with certain configurations yielding enhanced potency .

Case Study 2: Anticancer Potential

Another area of investigation has been the anticancer potential of nitrothiophene derivatives. Preliminary data suggest that compounds similar to this compound may induce apoptosis in cancer cell lines through oxidative stress mechanisms. This suggests potential applications in cancer therapeutics, warranting further exploration .

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